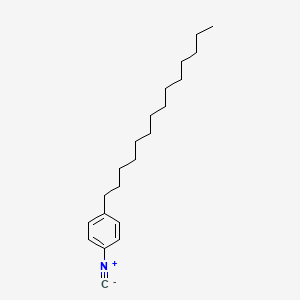![molecular formula C11H29N3O3Si2 B12553491 N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine CAS No. 183953-50-6](/img/structure/B12553491.png)
N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine is a chemical compound known for its unique structure and properties This compound features a glycine backbone with a pentamethyldisiloxanyl group attached via an aminoethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine typically involves the reaction of glycine with a pentamethyldisiloxanyl-substituted amine. The process may include steps such as protection of functional groups, coupling reactions, and deprotection. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including pH, temperature, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine involves its interaction with specific molecular targets. The pentamethyldisiloxanyl group may enhance the compound’s stability and facilitate its binding to target molecules. Pathways involved in its action include modulation of enzyme activities and interactions with cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(Fmoc-amino)ethyl]glycine tert-butylester hydrochloride
- Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate
- Diethylenetriaminepentaacetic acid
Uniqueness
N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine is unique due to the presence of the pentamethyldisiloxanyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring enhanced stability and specific interactions with target molecules.
Propiedades
Número CAS |
183953-50-6 |
|---|---|
Fórmula molecular |
C11H29N3O3Si2 |
Peso molecular |
307.54 g/mol |
Nombre IUPAC |
2-[2-[2-[[dimethyl(trimethylsilyloxy)silyl]amino]ethylamino]ethylamino]acetic acid |
InChI |
InChI=1S/C11H29N3O3Si2/c1-18(2,3)17-19(4,5)14-9-8-12-6-7-13-10-11(15)16/h12-14H,6-10H2,1-5H3,(H,15,16) |
Clave InChI |
WDWBIACFGKOCAN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)O[Si](C)(C)NCCNCCNCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


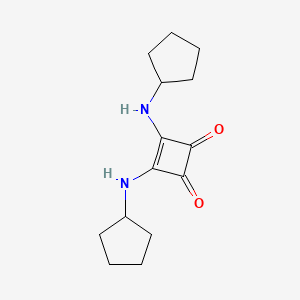
![4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine](/img/structure/B12553421.png)
![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)
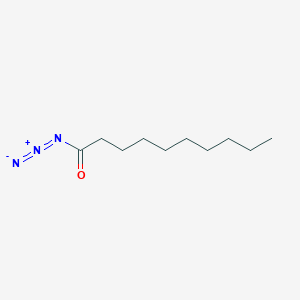
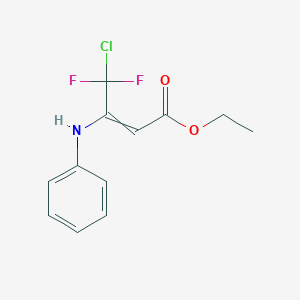

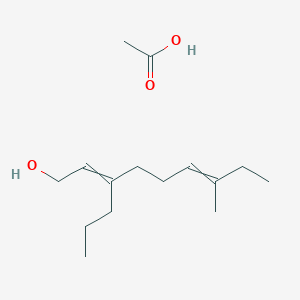

![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)

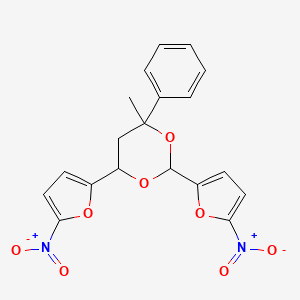
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)
![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
